Erythromycin stearate, European Pharmacopoeia (EP) Reference Standard
Overview
Description
Preparation Methods
Erythromycin stearate is synthesized by reacting erythromycin base with stearic acid. The reaction typically occurs in an organic solvent such as methanol or ethanol. The erythromycin base is dissolved in the solvent, and stearic acid is added to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of erythromycin stearate .
Industrial production of erythromycin stearate involves fermentation of Saccharopolyspora erythraea to produce erythromycin, followed by extraction and purification processes. The purified erythromycin is then reacted with stearic acid to form erythromycin stearate .
Chemical Reactions Analysis
Erythromycin stearate undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, erythromycin stearate can hydrolyze to form erythromycin and stearic acid.
Oxidation: Erythromycin stearate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Erythromycin stearate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Erythromycin stearate is used in microbiology research to study the effects of antibiotics on bacterial growth and resistance mechanisms.
Medicine: This compound is extensively used in clinical research to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Erythromycin stearate is used in the pharmaceutical industry for the formulation of antibiotic medications
Mechanism of Action
Erythromycin stearate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the translocation of peptides and preventing the elongation of the peptide chain. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell .
Comparison with Similar Compounds
Erythromycin stearate is part of the macrolide group of antibiotics, which includes other compounds such as azithromycin, clarithromycin, and spiramycin. Compared to these similar compounds, erythromycin stearate has unique properties:
Azithromycin: Has a longer half-life and better tissue penetration, making it suitable for once-daily dosing.
Clarithromycin: Has a broader spectrum of activity and is more effective against certain bacterial strains.
Spiramycin: Primarily used for the treatment of toxoplasmosis and has a different spectrum of activity.
These differences highlight the uniqueness of erythromycin stearate in terms of its pharmacokinetics and spectrum of activity.
Properties
IUPAC Name |
(3S,4R,5R,6S,7S,9S,12R,14S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;octadecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.C18H36O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-17H2,1H3,(H,19,20)/t18-,19+,20?,21+,22-,23-,24-,25-,26-,28+,29+,30+,31-,32-,34-,35-,36+,37?;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVZHCFFUATPRK-JGJPHTNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC[C@H]1C([C@@H](C(C(=O)[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H103NO15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1018.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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